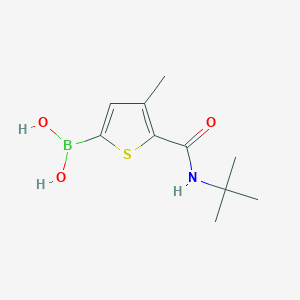
5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a tert-butylcarbamoyl and a methyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Substituents: The tert-butylcarbamoyl and methyl groups are introduced through electrophilic substitution reactions. For instance, tert-butyl isocyanate can be used to introduce the tert-butylcarbamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various biaryl compounds, depending on the coupling partner.
科学研究应用
5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid has several applications in scientific research:
作用机制
The mechanism of action of 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid primarily involves its ability to form boronic esters and participate in cross-coupling reactions. The boronic acid group interacts with various molecular targets, facilitating the formation of new chemical bonds. In Suzuki-Miyaura reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the thiophene ring and tert-butylcarbamoyl group.
4-Methylphenylboronic Acid: Similar structure but lacks the thiophene ring and tert-butylcarbamoyl group.
Thiophene-2-boronic Acid: Contains the thiophene ring but lacks the tert-butylcarbamoyl and methyl groups.
Uniqueness
5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is unique due to the combination of its boronic acid functionality with the thiophene ring and specific substituents. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic applications .
生物活性
5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds, making them valuable in medicinal chemistry, particularly in the development of drugs targeting various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular structure of this compound includes a boronic acid functional group, which is crucial for its biological interactions. The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H16BNO2S |
| Molecular Weight | 239.13 g/mol |
| IUPAC Name | This compound |
Antioxidant Activity
Recent studies have demonstrated that boronic acids exhibit significant antioxidant properties. In vitro assessments indicated that this compound showed a strong ability to scavenge free radicals, with an IC50 value indicating effective antioxidant capacity. For instance, a study reported an IC50 value of approximately 0.14 µg/mL in DPPH free radical scavenging assays, highlighting its potential as an antioxidant agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In cell line studies, it exhibited cytotoxic effects against cancerous cells, particularly the MCF-7 breast cancer cell line, with an IC50 value of 18.76 µg/mL. Importantly, the compound demonstrated minimal toxicity to healthy cell lines, suggesting a favorable therapeutic index . This selective cytotoxicity is critical for developing cancer therapeutics.
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes associated with disease pathways:
- Acetylcholinesterase (AChE) : Moderate inhibition was observed with an IC50 value of 115.63 µg/mL.
- Butyrylcholinesterase (BChE) : High inhibition potential with an IC50 value of 3.12 µg/mL.
- Antiurease Activity : An IC50 value of 1.10 µg/mL was recorded, indicating strong antiurease properties.
- Antithyrosinase Activity : Exhibited an IC50 value of 11.52 µg/mL .
These enzyme inhibition profiles suggest that the compound may be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets:
- Reversible Binding : The boronic acid group allows for reversible binding to diols in biological molecules, influencing metabolic pathways.
- Enzyme Interaction : The compound's ability to inhibit enzymes such as AChE and BChE suggests it may modulate neurotransmitter levels, potentially improving cognitive function in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- In Vivo Studies : Animal models have shown that treatment with the compound can reduce tumor growth and improve survival rates in cancer models.
- Formulation Development : The compound has been incorporated into topical formulations, demonstrating enhanced skin penetration and bioavailability compared to traditional formulations .
属性
分子式 |
C10H16BNO3S |
|---|---|
分子量 |
241.12 g/mol |
IUPAC 名称 |
[5-(tert-butylcarbamoyl)-4-methylthiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3S/c1-6-5-7(11(14)15)16-8(6)9(13)12-10(2,3)4/h5,14-15H,1-4H3,(H,12,13) |
InChI 键 |
OPVNIQMLRFNQPH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(S1)C(=O)NC(C)(C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















